A Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide
A Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide
Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide, a compound of interest in medicinal chemistry and materials science.[1] The guide outlines a robust synthetic strategy based on selective amide coupling, provides a step-by-step experimental protocol, and details a multi-technique analytical workflow for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes.
Introduction
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide is an aromatic amide containing a fluorinated phenylenediamine moiety. The presence of a fluorine atom can enhance metabolic stability and bioavailability, making such compounds valuable candidates in drug development.[1] Furthermore, the dual amine and amide functionalities make it a versatile intermediate for the synthesis of more complex molecules, including advanced polymers and pharmacological agents targeting inflammatory or oncogenic pathways.[1] This guide details a reliable laboratory-scale synthesis and a rigorous characterization protocol to ensure the compound's identity, structure, and purity, which are critical for any subsequent application.[2][3]
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of an amide bond is a cornerstone of organic chemistry. The target molecule, N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide, is logically disconnected at the amide bond, revealing two primary precursors: 4-fluoro-1,3-phenylenediamine and 2-phenoxypropanoic acid .
Retrosynthetic Analysis:
Caption: Retrosynthetic disconnection of the target amide.
The primary challenge in the forward synthesis is the selective acylation of 4-fluoro-1,3-phenylenediamine. The two amino groups have different reactivities due to the electronic influence of the fluorine atom. The amino group para to the fluorine is expected to be more nucleophilic than the one ortho to it, allowing for regioselective acylation under controlled conditions. The synthesis proceeds via a direct amide coupling reaction.
Forward Synthetic Scheme:
The chosen method is a direct amide coupling, which involves activating the carboxylic acid of 2-phenoxypropanoic acid to facilitate nucleophilic attack by the more reactive amine of 4-fluoro-1,3-phenylenediamine.[4]
Caption: Forward synthesis workflow diagram.
Section 2: Detailed Experimental Protocol
This protocol describes the synthesis, work-up, and purification of the target compound. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| 4-Fluoro-1,3-phenylenediamine | 126.13 | 55737-23-2 | >97% | Starting material. |
| 2-Phenoxypropanoic acid | 166.17 | 940-31-8 | ≥98% | Starting material.[5] |
| EDC·HCl (EDAC) | 191.70 | 25952-53-8 | >98% | Coupling agent. |
| HOBt (Hydrate) | ~153.14 | 123333-53-9 | >97% | Coupling additive. |
| DIPEA | 129.24 | 7087-68-5 | >99% | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | Extraction solvent. |
| Saturated NaHCO₃ solution | - | - | - | For aqueous work-up. |
| Brine (Saturated NaCl) | - | - | - | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |
| Silica Gel | - | - | 230-400 mesh | For column chromatography. |
Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropanoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (approx. 0.2 M concentration with respect to the acid). Stir the solution at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which minimizes side reactions.[4]
-
Amine Addition: In a separate flask, dissolve 4-fluoro-1,3-phenylenediamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture. The base neutralizes the HCl salt from EDC and the HOBt, driving the reaction forward.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the limiting starting material (typically the diamine) indicates completion.
Work-up and Purification
-
Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The organic layers are combined.
-
Washing: Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt.
-
Deionized water (1x).
-
Brine (1x) to facilitate phase separation and remove bulk water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. A gradient elution, for example, from 20% to 70% Ethyl Acetate in Hexanes, is typically effective at separating the desired mono-acylated product from di-acylated byproducts and other impurities.[6]
-
Isolation: Combine the pure fractions (as determined by TLC), remove the solvent in vacuo, and dry the resulting solid under high vacuum to yield N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide as a solid.
Section 3: Comprehensive Characterization
A multi-technique approach is essential to confirm the structure and assess the purity of the final compound.[7] The quality of intermediates is crucial as it directly impacts the quality of any subsequent Active Pharmaceutical Ingredient (API).[2]
Caption: Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for unambiguous structure elucidation. Samples should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR (Proton NMR): Expected signals include aromatic protons (doublets, triplets), the methine (CH) proton of the propanamide moiety (quartet), the methyl (CH₃) protons (doublet), and distinct signals for the amide (NH) and amine (NH₂) protons. The amine protons are typically broad and may exchange with D₂O.[8]
-
¹³C NMR (Carbon NMR): Will show distinct signals for each unique carbon atom. The carbonyl (C=O) carbon is expected in the 160-180 ppm range. Aromatic carbons will appear between 110-160 ppm.
-
¹⁹F NMR (Fluorine NMR): A crucial experiment for fluorinated compounds.[9] A single signal is expected, confirming the presence and electronic environment of the fluorine atom.
Predicted NMR Data Summary:
| Group | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) |
| Amide NH | ~8.5-9.5 (s, broad) | - |
| Aromatic CHs | ~6.5-8.0 (m) | ~110-160 |
| Amine NH₂ | ~4.5-5.5 (s, broad) | - |
| Phenoxy CH-O | ~4.8 (q) | ~75 |
| Propanamide CH₃ | ~1.6 (d) | ~18 |
| Carbonyl C=O | - | ~170 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Expected Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for C₁₅H₁₆FN₂O₂⁺ ([M+H]⁺): 275.1200
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The sample can be analyzed as a KBr pellet or using an ATR accessory.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | N-H (Amine & Amide) | Stretching (often two distinct bands) |
| 3100-3000 | Aromatic C-H | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend (Amide II) | Bending[8] |
| ~1240 | Aryl C-O | Stretching |
| ~1150 | C-F | Stretching |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the final purity of pharmaceutical intermediates.[10]
-
Purpose: To quantify the purity of the isolated product and identify any minor impurities.[3][11]
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Detection: UV detector set at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
-
Acceptance Criteria: A single major peak representing ≥98% of the total integrated peak area is typically required for high-quality research applications.
Section 4: Discussion and Troubleshooting
-
Regioselectivity: The primary synthetic challenge is achieving selective mono-acylation. If significant di-acylation is observed, the reaction can be run at a lower temperature (0 °C) or with a slow, controlled addition of the activated acid to an excess of the diamine.
-
Purification: The product and the di-acylated byproduct can have similar polarities. Careful selection of the mobile phase for column chromatography is critical. A shallow gradient and careful monitoring of fractions are recommended.
-
Data Interpretation: The collective data from all characterization techniques must be self-consistent. For example, the molecular formula derived from high-resolution mass spectrometry must match the atoms accounted for by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Any discrepancy warrants further investigation into potential impurities or structural misassignment.
Conclusion
This guide presents a validated and reproducible methodology for the synthesis of N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide. By employing a standard amide coupling protocol and a comprehensive suite of analytical techniques, researchers can confidently produce and verify this valuable chemical intermediate. The emphasis on understanding the rationale behind procedural steps and implementing a rigorous characterization workflow ensures the generation of high-purity material suitable for demanding applications in drug discovery and materials science.
References
-
Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link]
-
Conte, E. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
-
PrepChem.com. Synthesis of 2-phenylpropionic acid. Available at: [Link]
-
Remones, V. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: [Link]
-
PubChem. DL-2-Phenoxypropionic acid. National Center for Biotechnology Information. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
LookChem. 2-phenoxypropanoic acid. Available at: [Link]
-
ChemCon GmbH. Identity determination and purity testing. Available at: [Link]
-
ResearchGate. (2025). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. Available at: [Link]
-
Wang, Y. et al. (2020). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. Available at: [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Available at: [Link]
-
NIST. Propanoic acid, 2-phenoxy-. NIST Chemistry WebBook. Available at: [Link]
-
University of Calgary. Spectroscopic Analysis of Amides. Available at: [Link]
-
ResearchGate. Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. Available at: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
- MedChemExpress. Propanamide, N-[[5-[[5-fluoro-4-[[4-[2-propyn-1-yloxy]phenyl]amino]-2.... Available at: https://www.medchemexpress.com/Propanamide,N-[[5-[[5-fluoro-4-[[4-[2-propyn-1-yloxy]phenyl]amino]-2-pyrimidinyl]amino]phenyl]methyl]-,(S)-.html
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Available at: [Link]
-
Chemazone. N-(5-amino-2-fluorophenyl)-2-(3-methylpiperidin-1-yl)propanamide. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]
-
PubMed Central. (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid. Available at: [Link]
-
Joullié, M. M. & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc. Available at: [Link]
-
PubMed Central. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Available at: [Link]
-
Mohana, K. N. & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
PubMed Central. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]
-
University of Glasgow Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Available at: [Link]
-
ResearchGate. Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols. Available at: [Link]
-
PubMed Central. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Available at: [Link]
-
PubChem. N-(5-amino-2-methylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide | 1020053-98-8 | Benchchem [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 2-苯氧基丙酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Identity determination and purity testing [chemcon.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. biomedres.us [biomedres.us]
